![molecular formula C28H34N2O5 B2983882 2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-42-6](/img/structure/B2983882.png)
2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H34N2O5 and its molecular weight is 478.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Recognition and Chemosensors
The chemical compound exhibits significant potential in the development of chemosensors, particularly for the detection of transition metal ions. Research has shown compounds with similar structural features demonstrate remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. This specificity is critical for environmental monitoring and biochemical applications where the precise detection of metal ions is essential. The limit of detection (LOD) for Cu2+ has been reported to be in the nanomolar range, indicating high sensitivity. The study further explores the molecular recognition abilities of these compounds, providing a foundation for future sensor development (Gosavi-Mirkute et al., 2017).
Electron Transport Layer for Polymer Solar Cells
Another application area is in the field of polymer solar cells, where analogs of the compound have been utilized as electron transport layers (ETLs). These materials enhance the efficiency of solar cells by facilitating electron extraction and reducing recombination at the active layer/cathode interface. A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a related structure has shown promising results in improving the power conversion efficiency of inverted polymer solar cells. This advancement highlights the compound's role in developing more efficient and sustainable solar energy technologies (Hu et al., 2015).
Inhibitors of Glycolic Acid Oxidase
Research into the inhibition of glycolic acid oxidase, an enzyme involved in the metabolic pathway of glycolic acid, has identified derivatives of pyrrole-dione as potent inhibitors. These inhibitors can modulate enzymatic activity, offering therapeutic potential for conditions associated with abnormal glycolic acid metabolism. The study's findings contribute to the understanding of the enzyme's regulation and open pathways for the development of novel treatments for related disorders (Rooney et al., 1983).
Optoelectronic Materials and Biological Systems
Derivatives of the compound have been synthesized and investigated for their photophysical properties, indicating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties, such as absorption and emission spectra, are tunable through structural modification, allowing for tailored applications in devices like light-emitting diodes and sensors. Additionally, increased water solubility suggests possible use in biological systems, where water-compatible materials are needed for bioimaging and diagnostic applications (Zhang et al., 2014).
Propiedades
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O5/c1-6-29(7-2)14-9-15-30-25(19-11-13-22(34-8-3)23(17-19)33-5)24-26(31)20-16-18(4)10-12-21(20)35-27(24)28(30)32/h10-13,16-17,25H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSERKLPVTMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)

![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)
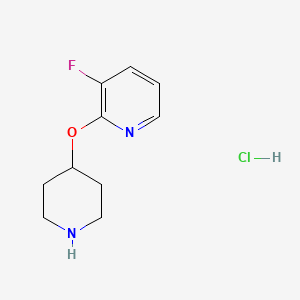
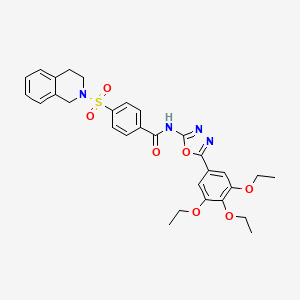
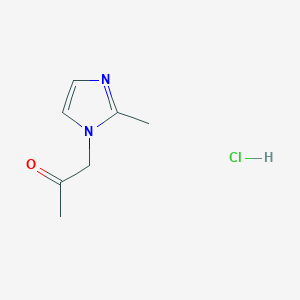

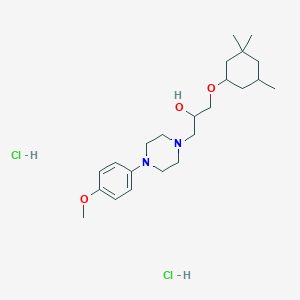
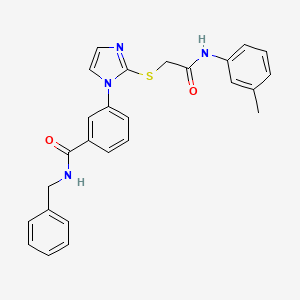
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)